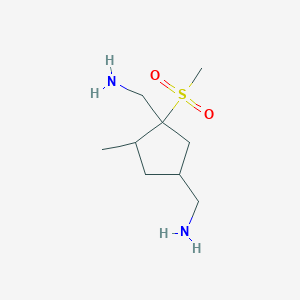
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents, such as:
- (5-Methylcyclopentane-1,3-diyl)dimethanamine
- (1-(Methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine
Uniqueness
The presence of both a methyl group and a methylsulfonyl group on the cyclopentane ring makes (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine unique. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
[3-(aminomethyl)-4-methyl-3-methylsulfonylcyclopentyl]methanamine |
InChI |
InChI=1S/C9H20N2O2S/c1-7-3-8(5-10)4-9(7,6-11)14(2,12)13/h7-8H,3-6,10-11H2,1-2H3 |
InChI Key |
UJJVKDJXDKLDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(CN)S(=O)(=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
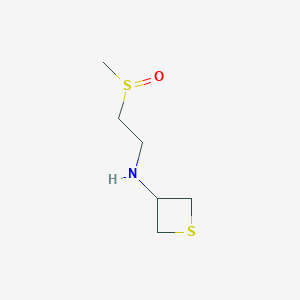
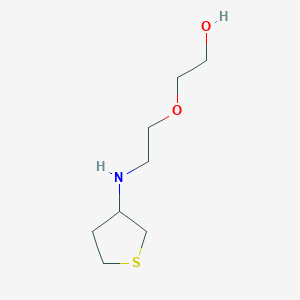
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
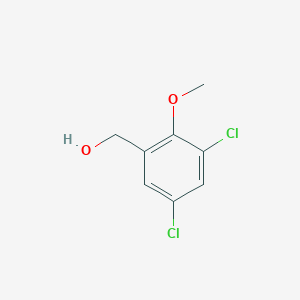
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)

![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
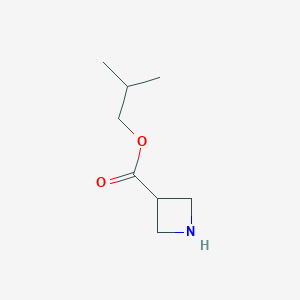
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
